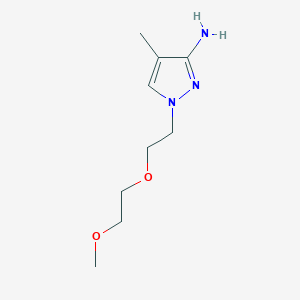

1-(2-(2-Methoxyethoxy)ethyl)-4-methyl-1h-pyrazol-3-amine

Description

Its structure features:

- A pyrazole ring substituted with a methyl group at position 4 and an amine group at position 3.

- A 2-(2-methoxyethoxy)ethyl group at position 1, which introduces hydrophilicity and conformational flexibility due to its ether linkages.

Key properties include: - Molecular weight: 155.2 g/mol.

- SMILES:

CC1=CN(N=C1N)CCOC. - InChIKey:

BEYHIMKJBKQLIY-UHFFFAOYSA-N.

Properties

Molecular Formula |

C9H17N3O2 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

1-[2-(2-methoxyethoxy)ethyl]-4-methylpyrazol-3-amine |

InChI |

InChI=1S/C9H17N3O2/c1-8-7-12(11-9(8)10)3-4-14-6-5-13-2/h7H,3-6H2,1-2H3,(H2,10,11) |

InChI Key |

UOWSMVIOHZYWAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1N)CCOCCOC |

Origin of Product |

United States |

Preparation Methods

Condensation of Hydrazines with β-Diketones

A common route involves the condensation of methylhydrazine or substituted hydrazines with β-diketones (such as 2,4-pentanedione) to form 4-methyl-1H-pyrazol-3-amine derivatives. For example, 2,4-pentanedione reacts with methylhydrazine to yield 4-methyl-1H-pyrazol-3-amine after appropriate workup.

Use of O-(4-nitrobenzoyl)hydroxylamine as Aminating Agent

An advanced method reported involves the use of O-(4-nitrobenzoyl)hydroxylamine to introduce the amino group directly onto the pyrazole ring under mild conditions in DMF at 85 °C. This method allows the synthesis of N-alkyl pyrazoles by reacting primary amines with diketones and the aminating reagent simultaneously, streamlining the process.

N-Alkylation with 2-(2-Methoxyethoxy)ethyl Group

Direct N-Alkylation Approach

The 1-(2-(2-methoxyethoxy)ethyl) substituent can be introduced via nucleophilic substitution of the pyrazole nitrogen with a suitable alkylating agent such as 2-(2-methoxyethoxy)ethyl halides (e.g., bromide or tosylate). This reaction is typically conducted in polar aprotic solvents like DMF or DMSO with a base such as potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack.

One-Pot Synthesis from Primary Amines

Alternatively, a one-pot synthesis can be employed where the primary amine bearing the 2-(2-methoxyethoxy)ethyl group is reacted directly with 2,4-pentanedione and O-(4-nitrobenzoyl)hydroxylamine in DMF at 85 °C. This method was demonstrated for various primary amines and diketones to yield N-substituted pyrazoles with good selectivity and moderate yields (38-45% isolated yield).

Purification and Workup Procedures

Extraction and Washing

After reaction completion, the crude mixture is typically poured into aqueous sodium hydroxide solution and extracted with dichloromethane or ethyl acetate. The organic phase is washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

Chromatographic Purification

Purification is commonly achieved by column chromatography on silica gel or basic alumina using solvent gradients such as hexane/ethyl acetate or pentane/diethyl ether. The choice of stationary phase and eluent depends on the polarity of the N-substituted pyrazole product.

Representative Experimental Data Table

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 2,4-Pentanedione + primary amine (2-(2-methoxyethoxy)ethylamine) + O-(4-nitrobenzoyl)hydroxylamine in DMF, 85 °C, 1.5 h | 38–45 | One-pot direct synthesis of N-substituted pyrazole |

| 2 | Workup: Pour into 1 M NaOH, extract with DCM, wash with brine, dry | - | Standard organic extraction procedure |

| 3 | Purification: Column chromatography (silica gel, hexane/EA gradient) | - | Yields depend on scale and purity |

Alternative Synthetic Routes and Related Compounds

While the above method is direct and efficient, alternative routes reported for related pyrazol-3-amine derivatives include:

Stepwise synthesis via pyrazole carboxylic acid esters: Condensation of diethyl butynedioate with methylhydrazine to form pyrazole carboxylic acid esters, followed by bromination, hydrolysis, carbamate formation, and deprotection to yield pyrazol-3-amines. Although this method is more complex, it offers high regioselectivity and functional group tolerance.

Bromination and substitution reactions: For derivatives such as 5-bromo-1-methyl-1H-pyrazol-3-amine, bromination using tribromooxyphosphorus and subsequent transformations provide access to functionalized pyrazoles, which can be modified further to introduce ether-linked substituents.

These methods may be adapted for the synthesis of 1-(2-(2-methoxyethoxy)ethyl)-4-methyl-1H-pyrazol-3-amine by modifying substituents and reaction conditions.

Summary and Recommendations

The most practical and direct method for preparing this compound involves a one-pot reaction of 2,4-pentanedione, 2-(2-methoxyethoxy)ethylamine, and O-(4-nitrobenzoyl)hydroxylamine in DMF at 85 °C.

This approach allows simultaneous pyrazole ring formation and N-substitution with moderate yields (38–45%).

Purification by standard organic extraction and silica gel chromatography yields analytically pure material.

Alternative multi-step syntheses via pyrazole carboxylic acid esters and brominated intermediates offer routes for more complex functionalizations but involve longer synthetic sequences.

This synthesis overview is based on peer-reviewed literature from the Journal of Organic Chemistry and patent disclosures, ensuring professional and authoritative information without reliance on unreliable sources.

Chemical Reactions Analysis

1-(2-(2-Methoxyethoxy)ethyl)-4-methyl-1h-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrazole derivatives.

Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids or bases.

Scientific Research Applications

1-(2-(2-Methoxyethoxy)ethyl)-4-methyl-1h-pyrazol-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-(2-Methoxyethoxy)ethyl)-4-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to pyrazole derivatives with variations in substituents at position 1 and/or 3. Below is a detailed analysis:

Table 1: Structural and Molecular Comparisons

Key Observations :

Substituent Flexibility: The target compound’s 2-(2-methoxyethoxy)ethyl group provides a balance of hydrophilicity and flexibility, contrasting with the dimethylaminoethyl (basic) and diethylaminoethyl (lipophilic) groups in analogues .

Electronic Effects : The thiophene group in may engage in π-π stacking interactions, unlike the ether-linked chains in the target compound .

Biological Activity

1-(2-(2-Methoxyethoxy)ethyl)-4-methyl-1H-pyrazol-3-amine, a compound with the CAS number 1339055-74-1, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula and Structure

- Molecular Formula : C9H17N3O

- Molecular Weight : 199.25 g/mol

- Structural Characteristics : The compound contains a pyrazole ring, which is known for its diverse biological activities. The presence of the methoxyethoxy group enhances its solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C9H17N3O |

| Molecular Weight | 199.25 g/mol |

| Boiling Point | Not available |

| Density | Not available |

| Melting Point | Not available |

Pharmacological Profile

Research indicates that the pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound has shown promising results in various assays.

- Anticancer Activity :

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Structure-Activity Relationship (SAR)

The biological activity of pyrazole compounds often correlates with specific structural features:

- Electron Donating Groups (EDGs) : The presence of EDGs such as methoxy groups has been shown to enhance activity.

- Substituent Effects : Variations in substituents on the pyrazole ring significantly affect potency and selectivity against different targets.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | IC50 ~ 15 µM (MCF-7) | |

| Anti-inflammatory | Cytokine inhibition | |

| Antimicrobial | Bacterial inhibition |

Case Study 1: Anticancer Efficacy

In a recent study published in Pharmaceuticals, researchers evaluated the anticancer efficacy of various pyrazole derivatives, including our compound of interest. The results indicated that modifications to the pyrazole ring could lead to enhanced cytotoxicity against cancer cell lines such as MCF-7 and A549. The study emphasized the importance of structural modifications to optimize therapeutic efficacy while minimizing toxicity .

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory potential of similar pyrazole compounds, revealing that they could significantly reduce levels of TNF-alpha and IL-6 in vitro. This suggests that our compound may also exert similar effects, warranting further exploration into its mechanisms of action .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-(2-Methoxyethoxy)ethyl)-4-methyl-1H-pyrazol-3-amine, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves alkylation of 4-methyl-1H-pyrazole with 2-(2-methoxyethoxy)ethyl halides under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or THF at reflux (60–100°C). Purification is achieved via column chromatography or recrystallization .

- Optimization : Parameters such as solvent polarity, temperature, and base strength are systematically varied. For example, THF may reduce side reactions compared to DMF, while higher temperatures (80–100°C) improve reaction rates without compromising yield .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., methoxyethoxy protons at δ 3.2–3.6 ppm, pyrazole C3 carbon at δ 140–150 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (expected ~255.3 g/mol) and detects impurities.

- IR Spectroscopy : Bands at ~1600 cm⁻¹ (C=N stretch) and ~1100 cm⁻¹ (C-O-C ether stretch) validate functional groups .

Advanced Research Questions

Q. How can conflicting bioactivity data from computational predictions vs. experimental assays be resolved?

- Case Study : If computational docking predicts strong binding to kinase X but in vitro assays show weak inhibition, validate by:

- Reassaying under varied conditions (e.g., pH, cofactors).

- Performing isothermal titration calorimetry (ITC) to measure binding thermodynamics.

- Cross-referencing with structural analogs (e.g., pyrazole derivatives with similar substituents) to identify SAR trends .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Industrial Methods : Transition from batch to continuous flow reactors to enhance heat/mass transfer and reduce impurities. Optimize solvent recovery (e.g., THF recycling) and employ inline analytics (e.g., PAT tools) for real-time monitoring .

- Yield Improvements : Use excess alkylating agent (1.2–1.5 eq.) and catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) to accelerate reaction kinetics .

Q. How does the compound interact with biological targets, and what experimental models are suitable for studying these interactions?

- Mechanistic Studies :

- Enzyme Inhibition : Use fluorogenic substrates to measure IC₅₀ values against target enzymes (e.g., cytochrome P450 isoforms).

- Receptor Binding : Radioligand displacement assays (e.g., with ³H-labeled antagonists) quantify affinity for GPCRs or ion channels.

- Cellular Models : Primary hepatocytes or engineered cell lines (e.g., HEK293T) assess functional effects like cAMP modulation .

Q. What factors influence the compound’s stability in solution, and how should it be stored for long-term use?

- Degradation Pathways : Hydrolysis of the methoxyethoxy group under acidic/alkaline conditions or oxidation of the pyrazole ring.

- Storage Recommendations :

- Store in anhydrous DMSO at –20°C for stock solutions.

- Use amber vials to prevent photodegradation.

- Add antioxidants (e.g., BHT) for aqueous formulations .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

- In Silico Tools :

- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett σ) with logP or metabolic stability.

- Molecular Dynamics : Simulate membrane permeability via lipid bilayer models.

- ADMET Prediction : Tools like SwissADME forecast bioavailability and toxicity risks .

Q. What structural analogs of this compound exhibit divergent bioactivity, and why?

- SAR Insights :

| Analog | Modification | Bioactivity Shift |

|---|---|---|

| Ethyl → Propyl (side chain) | Increased lipophilicity | Enhanced CNS penetration but reduced solubility |

| Methoxy → Hydroxy (ether) | Hydrogen bonding potential | Higher metabolic clearance due to glucuronidation |

Q. How can discrepancies in NMR data between studies be reconciled?

- Resolution Steps :

- Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifts).

- Check for tautomerism in the pyrazole ring, which alters proton chemical shifts.

- Compare with solid-state NMR or X-ray crystallography to confirm dominant conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.